Gadoxetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

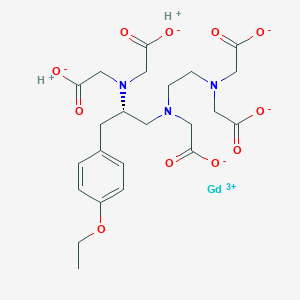

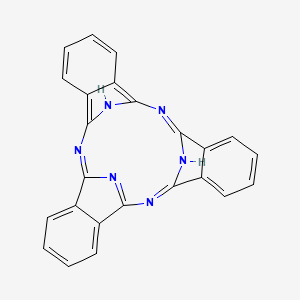

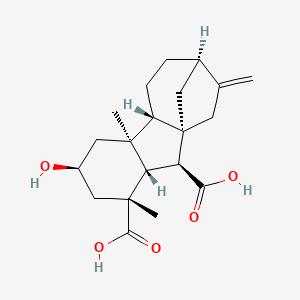

Gadoxetic acid is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of liver lesions. Its salt form, gadoxetate disodium, is marketed under the trade names Primovist in Europe and Eovist in the United States . This compound is particularly valuable in imaging liver lesions such as benign cysts, hemangiomas, and liver cancer due to its ability to increase T1 signal intensity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gadoxetic acid is synthesized by chelating gadolinium ions with ethoxybenzyl diethylenetriamine pentaacetic acid (EOB-DTPA). The synthesis involves several steps, starting with the reaction of ethoxybenzylamine with diethylenetriamine pentaacetic acid (DTPA) to form the intermediate EOB-DTPA. This intermediate is then complexed with gadolinium oxide to produce this compound .

Industrial Production Methods: The industrial production of this compound involves a similar synthetic route but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Gadoxetic acid primarily undergoes complexation reactions due to the presence of multiple carboxylate and amine groups. These groups can form stable complexes with metal ions, particularly gadolinium .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as ethoxybenzylamine, diethylenetriamine pentaacetic acid, and gadolinium oxide. The reactions are typically carried out in aqueous solutions under controlled pH conditions to facilitate the formation of stable complexes .

Major Products: The major product of these reactions is this compound itself, which is a stable complex of gadolinium with ethoxybenzyl diethylenetriamine pentaacetic acid. This complex is highly water-soluble and suitable for use as a contrast agent in MRI .

Scientific Research Applications

Gadoxetic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study the complexation behavior of gadolinium with various ligands. It is also used in the development of new contrast agents with improved properties .

Biology: In biological research, this compound is used to study the uptake and excretion mechanisms of hepatocytes. It helps in understanding the transport pathways and the role of organic anion-transporting polypeptides (OATPs) in liver function .

Medicine: this compound is extensively used in medical imaging to diagnose and monitor liver diseases. It is particularly useful in distinguishing between different types of liver lesions and assessing liver function in patients with chronic liver diseases .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new MRI contrast agents. It also plays a role in quality control processes to ensure the safety and efficacy of contrast agents .

Mechanism of Action

Gadoxetic acid exerts its effects by forming a stable complex with gadolinium ions. This complex is selectively taken up by hepatocytes and excreted into the bile. The uptake of this compound by hepatocytes is mediated by organic anion-transporting polypeptides (OATPs), while its excretion is facilitated by multidrug resistance-associated proteins (MRPs) . This selective uptake and excretion enhance the contrast between healthy liver tissue and lesions during MRI .

Comparison with Similar Compounds

- Gadobenate dimeglumine

- Gadopentetate dimeglumine

- Gadoterate meglumine

These compounds are used in various MRI applications but do not provide the same level of liver-specific imaging as gadoxetic acid .

Properties

Molecular Formula |

C23H30GdN3O11 |

|---|---|

Molecular Weight |

681.7 g/mol |

IUPAC Name |

2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |

InChI |

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |

InChI Key |

PCZHWPSNPWAQNF-LMOVPXPDSA-K |

SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Isomeric SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Canonical SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Synonyms |

disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(Phenoxymethyl)-4-quinazolinyl]thio]acetic acid methyl ester](/img/structure/B1262691.png)

![20-Acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1262692.png)

![N-[3-[6-(1-azepanyl)-3-pyridazinyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B1262694.png)